molecular formula C26H25N5O4 B2794794 7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-87-4

7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2794794
CAS No.: 1021123-87-4
M. Wt: 471.517
InChI Key: NOYKNBVFPLIQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(4-Methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a chemical compound with the molecular formula C26H25N5O4 and a molecular weight of 471.51 g/mol . Its structure features a complex pyrazolopyridin-one core that is functionalized with a phenyl ring and a pivotal 4-(4-methoxybenzoyl)piperazine-1-carbonyl group . This specific molecular architecture places it within a class of nitrogen-containing heterocycles that are of significant interest in modern medicinal chemistry. Piperazine derivatives are recognized as critical building blocks in drug discovery due to their versatile binding properties and are found in compounds with a wide range of biological activities . Similarly, the pyrazolopyridine scaffold is a privileged structure in the design of biologically active molecules. While the specific biological profile of this compound requires further investigation, its structural components suggest potential as a valuable intermediate or lead compound in pharmaceutical research . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-28-16-21(23-22(17-28)26(34)31(27-23)19-6-4-3-5-7-19)25(33)30-14-12-29(13-15-30)24(32)18-8-10-20(35-2)11-9-18/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYKNBVFPLIQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a member of a class of chemical entities known for their potential therapeutic applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The compound features a complex structure that integrates a pyrazolo[4,3-c]pyridine core with a piperazine moiety substituted by a methoxybenzoyl group. This unique arrangement is thought to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to the compound exhibit significant antimicrobial properties. For instance, a series of 7-(4-carbopiperazin-1-yl) derivatives showed enhanced growth inhibition against ciprofloxacin-resistant strains of Pseudomonas aeruginosa (CRPA) with minimum inhibitory concentration (MIC) values as low as 16 μg/mL, which is notably more potent than ciprofloxacin itself .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
7a16Pseudomonas aeruginosa (CRPA)
7b32Staphylococcus aureus (MRSA)
7c64Bacillus subtilis

The increased lipophilicity due to the additional piperazinyl moiety enhances the ability of these compounds to penetrate microbial cell walls, thus improving their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of piperazine derivatives has been extensively documented. In vitro studies have shown that compounds related to the target compound exhibit significant cytotoxicity against various cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116) cancer cells. The mechanism of action appears to involve apoptosis induction and inhibition of angiogenesis, critical for tumor growth and metastasis .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
5aHUH70.59
5bMCF70.48
5cHCT1160.34

These findings suggest that the structural features of the compound contribute to its ability to inhibit cancer cell proliferation effectively.

Mechanistic Insights

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Microtubule Synthesis : Similar piperazine derivatives have been shown to disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis .
  • Angiogenesis Inhibition : The compounds may also interfere with angiogenic pathways, limiting tumor growth by restricting blood supply.
  • Direct Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable study evaluated the effects of various piperazine derivatives on tumor cells in vivo. The lead compounds demonstrated significant tumor suppression in small-animal models, showcasing their potential as therapeutic agents against cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The pyrazolo[4,3-c]pyridin-3(5H)-one core distinguishes this compound from analogs with related but distinct backbones:

Compound Name Core Structure Key Differences
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one Reference standard
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-... () Pyrazolo[4,3-c]pyridin-3(5H)-one Ethyl group at position 5; 2-fluorophenyl substituent on piperazine
MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) () Pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrimidine instead of pyridine ring; lacks piperazine linker
Compound 6 () Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine Additional pyrimidine ring fused to pyridine; thioxo group at position 7

Impact : Core modifications influence electronic properties, solubility, and target binding. Pyrazolo-pyridine cores (as in the target compound) may offer better π-π stacking interactions compared to pyrazolo-pyrimidines .

Substituent Analysis

Piperazine-Linked Moieties

The 4-methoxybenzoyl-piperazine group in the target compound is a critical pharmacophore. Comparisons with analogs include:

Compound Name Piperazine Substituent Functional Implications
Target Compound 4-Methoxybenzoyl Enhanced lipophilicity; potential for hydrogen bonding via methoxy group
Compound 2-Fluorophenyl Electron-withdrawing fluorine may improve metabolic stability
MK63 () 2,3,4,5-Tetrafluorophenyl Increased electronegativity; potential for enhanced target affinity

Impact : The 4-methoxy group in the target compound may improve membrane permeability compared to halogenated analogs but could reduce metabolic stability .

Aromatic and Alkyl Substituents
  • 5-Methyl group : Present in the target compound but absent in many analogs (e.g., ’s ethyl group). Methyl groups often enhance metabolic stability.
  • 2-Phenyl group : A common feature in pyrazolo derivatives; contributes to hydrophobic interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?

  • Methodology : Multi-step synthesis involving cyclization of pyrazolo[4,3-c]pyridine precursors followed by piperazine coupling. Key steps include:

  • Microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Use of anhydrous solvents (e.g., DCM, THF) under inert atmospheres to prevent hydrolysis of the carbonyl group .
  • Purification via HPLC or column chromatography, with TLC monitoring for intermediates .
    • Critical parameters : Temperature control (60–80°C for cyclization), stoichiometric ratios of acylating agents, and catalyst selection (e.g., EDC/HOBt for amide bond formation) .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical techniques :

  • X-ray crystallography for 3D conformation analysis of the pyrazolo-pyridine core .
  • Multinuclear NMR (1H, 13C, 2D-COSY) to confirm substituent positions (e.g., methoxybenzoyl vs. methyl groups) .
  • High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., expected [M+H]+ at m/z 505.18) .

Q. What in vitro assays are suitable for initial biological screening?

  • Recommended models :

  • Kinase inhibition assays (e.g., JAK2/STAT3 pathways) due to structural similarity to pyrazolopyridine kinase inhibitors .
  • Anti-inflammatory screening via TNF-α/IL-6 suppression in macrophage models .
  • Cytotoxicity profiling against cancer cell lines (HeLa, MCF-7) using MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

  • Key modifications :

  • Piperazine substitution : Replace 4-methoxybenzoyl with 4-fluorobenzyl to enhance receptor binding (see ’s analog with improved IC50 values) .
  • Pyridine core optimization : Introduce electron-withdrawing groups (e.g., Br at position 6) to increase metabolic stability .
    • Data-driven approach : Compare bioactivity of analogs (e.g., ethyl vs. methyl esters) using standardized assays .

Q. How to resolve contradictions in reported biological activity data?

  • Case example : A pyrazolopyridine analog initially reported as a selective ADAM10 inhibitor showed poor selectivity in follow-up studies .
  • Resolution strategies :

  • Replicate assays using orthogonal methods (e.g., SPR vs. fluorogenic substrate assays) .
  • Verify compound purity (>98% via HPLC) to exclude impurities as confounding factors .

Q. What computational tools predict target engagement and selectivity?

  • Workflow :

  • Molecular docking (AutoDock Vina) to map interactions with kinase ATP-binding pockets .
  • MD simulations (GROMACS) to assess piperazine flexibility and binding stability .
    • Validation : Cross-reference with enzyme panel assays (e.g., MMPs, ADAMs) to confirm computational predictions .

Q. How to enhance metabolic stability for in vivo studies?

  • Strategies :

  • Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
  • Prodrug design : Convert the carbonyl group to a hydrolyzable ester for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.